2,3,5,6-Tetramethoxyisonicotinaldehyde
Overview
Description
2,3,5,6-Tetramethoxyisonicotinaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of four methoxy groups attached to the pyridine ring at positions 2, 3, 5, and 6, along with an aldehyde group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetramethoxyisonicotinaldehyde typically involves the following steps:
Methoxylation: The starting material, isonicotinic acid, undergoes methoxylation to introduce methoxy groups at the desired positions. This can be achieved using methanol and a suitable catalyst under reflux conditions.
Formylation: The methoxylated product is then subjected to formylation to introduce the aldehyde group. This can be done using reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production may utilize continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetramethoxyisonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2,3,5,6-Tetramethoxyisonicotinic acid.
Reduction: 2,3,5,6-Tetramethoxyisonicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,5,6-Tetramethoxyisonicotinaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetramethoxyisonicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The methoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetramethoxybenzaldehyde: Similar structure but with a benzene ring instead of a pyridine ring.
2,3,5,6-Tetramethoxyphenol: Similar structure but with a hydroxyl group instead of an aldehyde group.
2,3,5,6-Tetramethoxypyridine: Similar structure but without the aldehyde group.
Uniqueness
2,3,5,6-Tetramethoxyisonicotinaldehyde is unique due to the presence of both the aldehyde group and the methoxy groups on a pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2,3,5,6-tetramethoxypyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c1-13-7-6(5-12)8(14-2)10(16-4)11-9(7)15-3/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOHZRJDJWQZBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(N=C1OC)OC)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501243515 | |
Record name | 4-Pyridinecarboxaldehyde, 2,3,5,6-tetramethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501243515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1414864-14-4 | |
Record name | 4-Pyridinecarboxaldehyde, 2,3,5,6-tetramethoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1414864-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinecarboxaldehyde, 2,3,5,6-tetramethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501243515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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